1-Phenyl-1H-Indol

Übersicht

Beschreibung

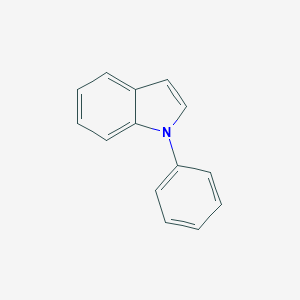

1-Phenyl-1H-indole is a heterocyclic aromatic organic compound that consists of a phenyl group attached to the nitrogen atom of an indole ring. Indole derivatives are significant in both natural and synthetic chemistry due to their presence in many biologically active molecules and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1H-indole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

1-Phenyl-1H-indole, like other indole derivatives, plays a significant role in cell biology Indole derivatives have been found to bind with high affinity to multiple receptors . For instance, a derivative of 1-Phenyl-1H-indole, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, has been found to target PYGB .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various changes . For example, 5-Chloro-N-phenyl-1H-indole-2-carboxamide targets PYGB to exert its protective effect against cellular H/R injury in mouse astrocytes .

Biochemical Pathways

Indole derivatives, including 1-Phenyl-1H-indole, can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Pharmacokinetics

The pharmacokinetics of indole derivatives are an important area of study in pharmaceutical chemistry .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For instance, 5-Chloro-N-phenyl-1H-indole-2-carboxamide significantly downregulates the degree of extracellular acidification and ameliorates metabolic acidosis .

Action Environment

It’s known that the environment can significantly influence the action of indole derivatives .

Biochemische Analyse

Biochemical Properties

1-Phenyl-1H-indole has been found to interact with multiple receptors, showing high-affinity binding . This property makes it a valuable molecule for developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Phenyl-1H-indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Phenyl-1H-indole is not well-defined. It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole can be synthesized through various methods, including:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone under acidic conditions to form the indole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine to form the indole structure.

Cyclization Reactions: Various cyclization reactions, such as the reaction of 2-aminobiphenyl with aldehydes or ketones, can also be used to synthesize 1-Phenyl-1H-indole.

Industrial Production Methods: Industrial production of 1-Phenyl-1H-indole typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: 1-Phenylindoline.

Substitution: 3-nitro-1-Phenyl-1H-indole, 3-sulfonyl-1-Phenyl-1H-indole, 3-halogenated-1-Phenyl-1H-indole.

Vergleich Mit ähnlichen Verbindungen

- Indole

- 2-Phenylindole

- 3-Phenylindole

Biologische Aktivität

1-Phenyl-1H-indole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 1-phenyl-1H-indole, focusing on its antitumor, antimycobacterial, and antioxidant properties, supported by various research findings and case studies.

Structure and Synthesis

1-Phenyl-1H-indole is an indole derivative characterized by a phenyl group attached to the nitrogen-containing indole ring. The synthesis of this compound can be achieved through various methods, including Fischer indole synthesis and other cyclization reactions involving phenylhydrazines and carbonyl compounds.

Recent studies have highlighted the potential of 1-phenyl-1H-indole derivatives as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. These proteins are often overexpressed in various tumors, contributing to cancer cell survival and resistance to therapy.

Research Findings

A study conducted by researchers synthesized a series of 1-phenyl-1H-indole derivatives and evaluated their binding affinity to Bcl-2 proteins. The results indicated that certain derivatives exhibited potent inhibitory activities against Bcl-2 and Mcl-1 without affecting Bcl-X_L. For instance, compounds 9c and 9h demonstrated superior anti-proliferative activity compared to standard treatments like WL-276, suggesting their potential as effective anticancer agents .

| Compound | IC50 (nM) | Cell Line Tested |

|---|---|---|

| 9c | 45 ± 5 | A549 |

| 9h | 50 ± 4 | MCF-7 |

Efficacy Against Mycobacterium tuberculosis

The antimycobacterial properties of 1-phenyl-1H-indole have been explored in the context of tuberculosis treatment. A study synthesized a range of indole derivatives and tested their activity against Mycobacterium tuberculosis (Mtb). Notably, one compound exhibited significant bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC), showcasing effectiveness against multidrug-resistant strains .

Key Findings

The study reported that compound 3r demonstrated time-dependent bactericidal effects, with an MIC of approximately 20 µM. The pharmacodynamic analysis indicated that this compound maintained a stable reduction in viable cell counts over time, comparable to first-line drugs like rifampicin.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 3r | 20 | Bactericidal |

Antioxidant Properties

Indoles are known for their antioxidant capabilities, which can mitigate oxidative stress-related damage in cells. A study on substituted indoles revealed that certain derivatives exhibited significant antioxidant activity comparable to melatonin, a well-known antioxidant .

Experimental Results

In DPPH radical scavenging assays, some derivatives showed up to 81% inhibition at a concentration of 1 mM, indicating their potential utility in preventing oxidative damage.

| Compound | % Inhibition at 1 mM |

|---|---|

| Derivative A | 80% |

| Derivative B | 81% |

Case Study: Anticancer Activity

In a clinical setting, derivatives of 1-phenyl-1H-indole were tested for their ability to induce apoptosis in human cancer cell lines. The study found that these compounds could significantly reduce cell viability while promoting apoptotic pathways through caspase activation.

Case Study: Antimycobacterial Screening

Another significant application involved screening for antimycobacterial activity against drug-resistant strains of Mtb. The results suggested that certain indole derivatives could serve as lead compounds for developing new anti-TB therapies.

Eigenschaften

IUPAC Name |

1-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFCBQMICVOSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185041 | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31096-91-0, 16096-33-6 | |

| Record name | 1H-Indole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to access 1-Phenyl-1H-indoles?

A1: Two prominent synthetic strategies stand out from the research:

- Ullmann Reaction: This approach proves effective in converting 1H-indoles to their 1-phenyl counterparts. This reaction is particularly useful for introducing a phenyl group at the 1-position of indoles bearing various substituents at the 3-position, such as acetylamino, diethylamino, hydroxy, alkoxy, and alkyl groups. [, , ]

- Dieckmann Cyclization: This method enables the construction of the indole core itself. Researchers have successfully employed Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters to yield diverse 1-substituted and unsubstituted 3-hydroxy-1H-indole-2-carboxylic acid esters. [, ]

Q2: What is the significance of the 2-position in 1-phenyl-1H-indoles for biological activity?

A2: The 2-position emerges as a crucial site for introducing diverse functional groups, ultimately influencing the biological activity of 1-phenyl-1H-indoles. Researchers have explored a range of substituents at this position, including carboxylic acids, alkyl esters, carbonitriles, carboxamides, and benzoyl groups. These modifications have yielded promising results, particularly in developing potent and selective cyclooxygenase-2 (COX-2) inhibitors. []

Q3: How does the substitution at the 5-position of 1-phenyl-1H-indoles affect their COX-2 inhibitory activity?

A3: Studies highlight the importance of the methylsulfonyl group at the 5-position of 1-phenyl-1H-indoles in enhancing COX-2 inhibitory activity. The presence of this group contributes to favorable interactions with the COX-2 binding site, potentially explaining the increased potency observed in these derivatives. []

Q4: What structural insights have been gained from spectroscopic studies of 1-phenyl-1H-indoles?

A4: Researchers have extensively employed NMR spectroscopy, including 1H NMR, 13C NMR, DEPT, gs-HMQC, and gs-HMBC techniques, to comprehensively characterize 1-phenyl-1H-indoles. These studies have allowed for the complete assignment of proton and carbon resonances, providing valuable information about the structures and electronic environments within these molecules. []

Q5: How do 1-phenyl-1H-indoles interact with COX-2 based on molecular modeling studies?

A5: Docking studies suggest a distinct binding mode of 1-phenyl-1H-indoles to COX-2 compared to known inhibitors like indomethacin. The phenyl ring at the 1-position appears to occupy the trifluoromethyl zone of the COX-2 binding site, while the substituent at the 2-position inserts into the hydrophobic pocket. This binding mode provides insights into the structure-activity relationships of these compounds and their potential as COX-2 inhibitors. []

Q6: Have 1-phenyl-1H-indoles shown potential in other therapeutic areas besides COX-2 inhibition?

A6: Yes, research indicates that 1-phenyl-1H-indole derivatives exhibit promising anti-neuroinflammatory activity, particularly as potential p38α MAPK inhibitors. This finding suggests their potential therapeutic application in addressing neuroinflammatory conditions like Alzheimer's disease. []

Q7: Can you provide an example of a 1-phenyl-1H-indole derivative with significant anti-neuroinflammatory activity?

A7: 6-Methoxy-2-nitro-1-(1H-1,2,3-triazol-1-yl)-1H-indole (compound 27) has demonstrated significant anti-neuroinflammatory activity with an IC50 of 1.6 μM for inhibiting NO release in BV-2 microglial cells. Molecular dynamics simulations suggest its inhibitory effect on p38α MAPK involves binding to Glu71 and Asp168 residues. []

Q8: What are the implications of the ability of some 1-phenyl-1H-indole derivatives to cross the blood-brain barrier?

A8: The blood-brain barrier permeability of certain 1-phenyl-1H-indole derivatives is a significant finding, particularly for their potential application in treating neurodegenerative diseases. This property allows these compounds to reach the central nervous system and exert their therapeutic effects directly in the brain. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.